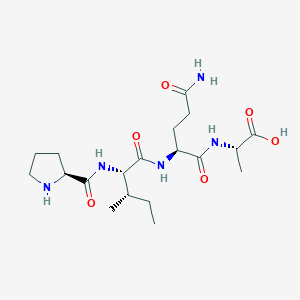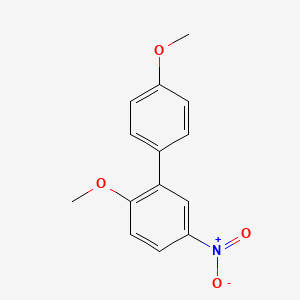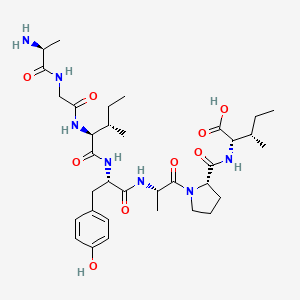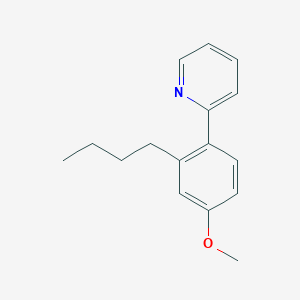
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the tetrazole compound.
Reduction: Amines and other reduced forms of the tetrazole ring.
Substitution: Halide-substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-5-phenyl-1H-tetrazole: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Amino-1-phenyl-1H-tetrazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
5-Phenyl-1H-tetrazole: Lacks both the amino and methyl groups, making it less versatile in chemical reactions.
Uniqueness
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of both the amino and methyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
820960-86-9 |
|---|---|
Molekularformel |
C8H12BrN5 |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
1-methyl-5-phenyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(10-13(9)11-12)7-5-3-2-4-6-7;/h2-6,11H,9H2,1H3;1H |
InChI-Schlüssel |
SAQHRGFXMSQMSN-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C(=NN(N1)N)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)



![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)




